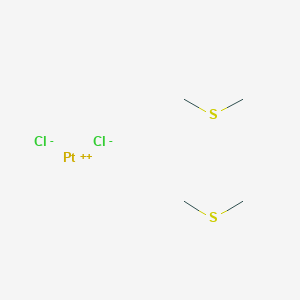
Bis(dimethylsulfur)platinum(II) dichloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Bis(dimethylsulfur)platinum(II) dichloride is a platinum-based compound with the chemical formula C4H12Cl2PtS2. It is known for its use in various chemical reactions and as a catalyst in organic synthesis. The compound is a mixture of cis and trans isomers and is often utilized in research and industrial applications due to its unique properties .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Bis(dimethylsulfur)platinum(II) dichloride can be synthesized through the reaction of platinum(II) chloride with dimethyl sulfide. The reaction typically occurs in an inert atmosphere to prevent oxidation and is carried out at room temperature. The resulting product is a solid that can be purified through recrystallization .
Industrial Production Methods
In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The compound is often produced in bulk for use in various catalytic processes and research applications .
Analyse Des Réactions Chimiques
Types of Reactions
Bis(dimethylsulfur)platinum(II) dichloride undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form higher oxidation state platinum compounds.
Reduction: It can be reduced to form platinum(0) complexes.
Substitution: The chloride ligands can be substituted with other ligands such as phosphines or amines.
Common Reagents and Conditions
Common reagents used in reactions with this compound include:
Oxidizing agents: Such as hydrogen peroxide or nitric acid.
Reducing agents: Such as sodium borohydride or lithium aluminum hydride.
Substituting ligands: Such as triphenylphosphine or ethylenediamine.
Major Products Formed
The major products formed from these reactions depend on the type of reaction and the reagents used. For example:
Oxidation: Platinum(IV) complexes.
Reduction: Platinum(0) complexes.
Substitution: Platinum complexes with new ligands.
Applications De Recherche Scientifique
Bis(dimethylsulfur)platinum(II) dichloride has a wide range of applications in scientific research, including:
Chemistry: Used as a catalyst in various organic synthesis reactions.
Biology: Studied for its potential interactions with biological molecules.
Medicine: Investigated for its potential use in cancer treatment due to its platinum content.
Industry: Utilized in catalytic processes for the production of fine chemicals and pharmaceuticals.
Mécanisme D'action
The mechanism of action of bis(dimethylsulfur)platinum(II) dichloride involves its ability to coordinate with other molecules through its platinum center. The compound can form complexes with various ligands, which can then participate in catalytic cycles or other chemical reactions. The molecular targets and pathways involved depend on the specific application and the nature of the ligands .
Comparaison Avec Des Composés Similaires
Similar Compounds
Some compounds similar to bis(dimethylsulfur)platinum(II) dichloride include:
- cis-Dichlorobis(diethyl sulfide)platinum(II)
- cis-Dichlorobis(dimethyl sulfoxide)platinum(II)
- cis-Dichlorobis(triethylphosphine)platinum(II)
- Dichloro(1,5-cyclooctadiene)platinum(II)
Uniqueness
This compound is unique due to its specific ligand environment, which provides distinct reactivity and stability compared to other platinum complexes. Its ability to undergo various chemical reactions and form stable complexes makes it valuable in both research and industrial applications .
Propriétés
Formule moléculaire |
C4H12Cl2PtS2 |
|---|---|
Poids moléculaire |
390.3 g/mol |
Nom IUPAC |
methylsulfanylmethane;platinum(2+);dichloride |
InChI |
InChI=1S/2C2H6S.2ClH.Pt/c2*1-3-2;;;/h2*1-2H3;2*1H;/q;;;;+2/p-2 |
Clé InChI |
OWJNVRJATFZAKN-UHFFFAOYSA-L |
SMILES canonique |
CSC.CSC.[Cl-].[Cl-].[Pt+2] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



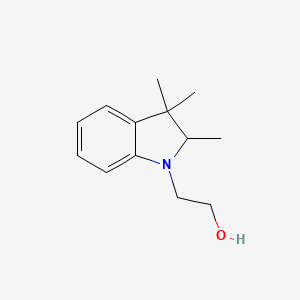

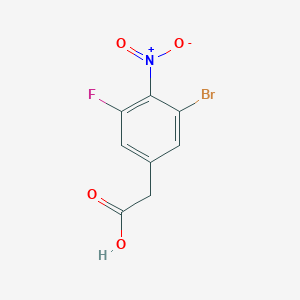
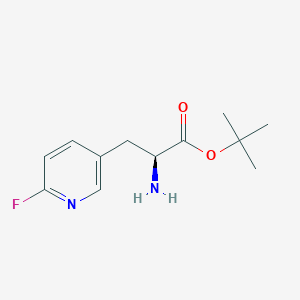
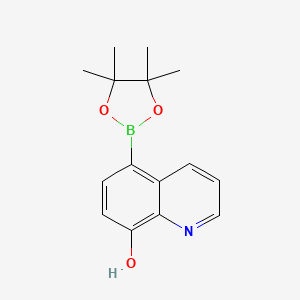

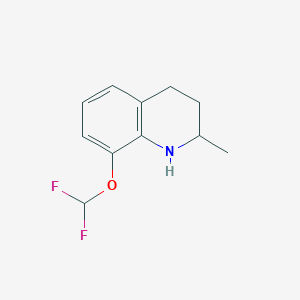
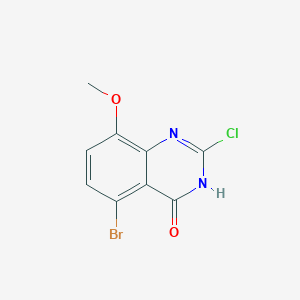
![4-methyl-6,7-dihydro-5H-cyclopenta[d]pyrimidine](/img/structure/B13121303.png)
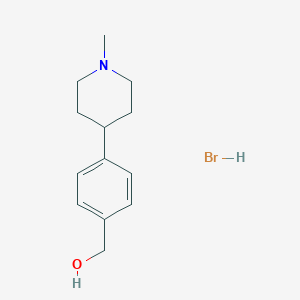

![tert-butyl (1R,5S)-6-amino-3-azabicyclo[3.1.0]hexane-3-carboxylate;hydrochloride](/img/structure/B13121324.png)

